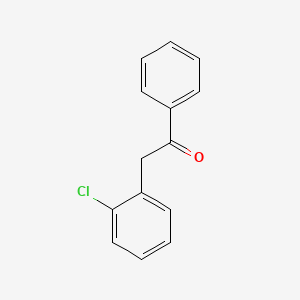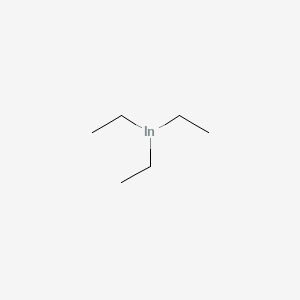
(1R,2S)-2-Methylcyclohexanamine
Vue d'ensemble
Description
(1R,2S)-2-Methylcyclohexanamine is an organic compound with the molecular formula C7H15N. It is a cyclohexanamine derivative with a methyl group attached to the second carbon atom in the cyclohexane ring. This compound is known for its unique stereochemistry, which plays a significant role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Methylcyclohexanamine typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone as the starting material.
Reduction: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclohexanol is then converted to cyclohexylamine through amination reactions, which can be achieved using reagents like ammonia (NH3) under high pressure and temperature.
Methylation: Finally, the cyclohexylamine undergoes methylation to introduce the methyl group at the second carbon position, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2S)-2-Methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to an amide or nitrile.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: Substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or nitric acid (HNO3) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Various alkyl halides and strong acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids can be formed.
Reduction: Simpler amines and alcohols are common products.
Substitution: Alkylated amines and other substituted cyclohexanes are typical products.
Applications De Recherche Scientifique
(1R,2S)-2-Methylcyclohexanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
(1R,2S)-2-Methylcyclohexanamine is similar to other cyclohexanamine derivatives, such as (1S,2S)-2-Methylcyclohexanamine and (1R,2R)-2-Methylcyclohexanamine. its unique stereochemistry distinguishes it from these compounds, affecting its reactivity and applications. The differences in spatial arrangement can lead to variations in biological activity and chemical behavior.
Comparaison Avec Des Composés Similaires
(1S,2S)-2-Methylcyclohexanamine
(1R,2R)-2-Methylcyclohexanamine
Cyclohexylamine
2-Methylcyclohexylamine
Propriétés
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-37-0 | |
| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















